4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
CAS No.:
Cat. No.: VC19986331
Molecular Formula: C17H16F3N5O2
Molecular Weight: 379.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16F3N5O2 |
|---|---|
| Molecular Weight | 379.34 g/mol |
| IUPAC Name | 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide |
| Standard InChI | InChI=1S/C17H16F3N5O2/c1-27-16-9-8-14-23-22-13(25(14)24-16)6-3-7-15(26)21-12-5-2-4-11(10-12)17(18,19)20/h2,4-5,8-10H,3,6-7H2,1H3,(H,21,26) |
| Standard InChI Key | CCSXUEXFRQMSRL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN2C(=NN=C2CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C=C1 |
Introduction
The compound 4-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic molecule belonging to the class of triazolo-pyridazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific molecular structure of this compound incorporates a triazolo-pyridazine core fused with a methoxy group and a trifluoromethyl-substituted phenyl butanamide chain.
Structural Features
The compound's structural features include:
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A triazolo[4,3-b]pyridazine scaffold: This heterocyclic system is significant in medicinal chemistry due to its potential biological activity.
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A methoxy group (-OCH₃) at position 6 of the triazolo-pyridazine ring.
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A trifluoromethyl-substituted phenyl group (-CF₃) attached via an amide bond to a butanamide chain.
These features contribute to its physicochemical properties such as lipophilicity, hydrogen-bonding potential, and electronic effects, which are critical for its biological activity.
Synthesis
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions:
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Cyclization Reactions: The formation of the triazolo-pyridazine core often involves cyclization of hydrazinyl pyridazines with electrophiles.
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Functionalization: Methoxy and trifluoromethyl groups are introduced using nucleophilic substitution or direct alkylation reactions.
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Amide Bond Formation: The butanamide chain is attached through condensation reactions between carboxylic acids or their derivatives and amines.
While specific details for this compound's synthesis are not available in the provided sources, similar methods have been reported for related compounds .
Pharmacological Potential
Triazolo-pyridazine derivatives have been extensively studied for their biological activities:
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Antimicrobial Activity: These compounds exhibit activity against bacterial and fungal pathogens by interfering with essential enzymes or cellular processes .
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Anticancer Properties: Some derivatives target cancer cell lines by inhibiting specific proteins or signaling pathways .
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Enzyme Inhibition: Triazolo-pyridazines can act as inhibitors of enzymes like carbonic anhydrase and lipoxygenase .
Although no direct studies on this compound were found in the provided sources, its structural similarity to other bioactive molecules suggests potential applications in these areas.
Analytical Characterization
To confirm the identity and purity of such compounds, analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR): Provides structural information through chemical shifts and coupling constants.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
Research Outlook
The compound's unique structure makes it a promising candidate for further research:
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Molecular Docking Studies: To predict binding affinity with biological targets such as enzymes or receptors.
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In Vitro Screening: Testing against microbial strains or cancer cell lines.
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Structure-Activity Relationship (SAR): Modifications to optimize pharmacological properties.
Further studies could explore its potential as an antimicrobial or anticancer agent while addressing challenges like solubility and bioavailability.
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